Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Catalog No.
S960448
CAS No.
322647-21-2
M.F
C22H42NaO10P
M. Wt
520.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydro...

CAS Number

322647-21-2

Product Name

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octanoyloxy)propyl] phosphate

Molecular Formula

C22H42NaO10P

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C22H43O10P.Na/c1-3-5-7-9-11-13-21(25)29-17-20(32-22(26)14-12-10-8-6-4-2)18-31-33(27,28)30-16-19(24)15-23;/h19-20,23-24H,3-18H2,1-2H3,(H,27,28);/q;+1/p-1/t19?,20-;/m1./s1

InChI Key

RMRPSQXPMWXLAU-TVEITMRYSA-M

SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+]

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+]

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex chemical compound characterized by its unique molecular structure, which includes two octanoyloxy groups attached to a propyl chain, along with a phosphate group. The molecular formula for this compound is C40H74NaO8P, and it has a molecular weight of approximately 737.0 g/mol. The presence of multiple stereocenters contributes to its potential biological activity and reactivity in various chemical processes .

Typical of phosphates and esters. It can undergo hydrolysis, leading to the release of octanoic acid and the formation of dihydroxypropyl phosphate. Additionally, it can react with nucleophiles due to the electrophilic nature of the phosphate group. Such reactions are relevant in synthetic organic chemistry and biochemistry, particularly in the modification of lipid structures .

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits significant biological activity, particularly in cellular signaling and membrane dynamics. Research indicates that similar compounds can modulate cell membrane properties and influence signal transduction pathways. Its structural similarity to phospholipids suggests potential roles in drug delivery systems and as a component in liposomal formulations .

The synthesis of Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves several steps:

  • Esterification: The initial step involves the esterification of 2,3-dihydroxypropyl phosphate with octanoic acid to form the bis(octanoyloxy) derivative.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound.
  • Sodium Salt Formation: Finally, sodium ions are introduced to form the sodium salt of the compound, enhancing its solubility and stability for biological applications .

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate has several applications:

  • Liposomal Drug Delivery: Its ability to form stable liposomes makes it suitable for encapsulating therapeutic agents for targeted delivery.
  • Biomaterials: It can be used in the development of biomaterials due to its biocompatibility and ability to interact with biological membranes.
  • Nucleating Agents: In polymer processing, similar compounds serve as nucleating agents that improve the mechanical properties of materials such as isotactic polypropylene .

Interaction studies have shown that Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate can interact with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its role in cellular processes and potential therapeutic applications. For instance, studies indicate that phospholipid-like compounds can modulate membrane fluidity and influence protein function within lipid bilayers .

Several compounds share structural similarities with Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate. A comparison highlights their unique properties:

Compound NameMolecular FormulaKey Features
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphateC49H93NaO11PContains hexadecanoyloxy groups; used in lipid research
Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphateC34H66NaO10PFeatures dodecanoyloxy groups; applicable in drug delivery
Disodium (R)-2-hydroxy-3-(octadec-9-enoyl)oxypropyl phosphateC40H75NaO8PSimilar structure; involved in membrane dynamics

These compounds exhibit varying degrees of biological activity and applications based on their unique structural characteristics. Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate stands out due to its specific octanoyl substituents and potential utility in both pharmaceutical formulations and materials science .

Dates

Modify: 2023-08-16

Explore Compound Types